VCP171

Description

Structure

3D Structure

Properties

IUPAC Name |

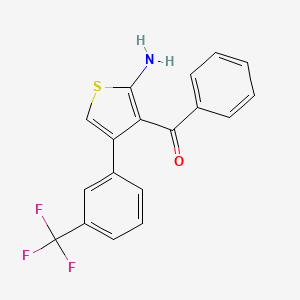

[2-amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHLVOBHWXLIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(SC=C2C3=CC(=CC=C3)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VCP171: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the Adenosine A1 Receptor

Executive Summary: VCP171 is a potent and well-characterized positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1] It enhances the binding and functional activity of orthosteric agonists at the A1R.[2][3] In the absence of an orthosteric agonist, this compound also exhibits partial agonist activity on its own, primarily through the canonical A1R signaling pathway involving the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. Furthermore, this compound has been shown to potentiate agonist-mediated recruitment of β-arrestin 2. Its ability to reduce excitatory synaptic transmission in preclinical models of neuropathic pain highlights its therapeutic potential and value as a research tool.[1][4] This document provides an in-depth overview of the quantitative pharmacology, signaling mechanisms, and key experimental protocols used to elucidate the mechanism of action of this compound.

Introduction to the Adenosine A1 Receptor (A1R)

The Adenosine A1 Receptor (A1R) is a Class A G-protein coupled receptor (GPCR) that plays a crucial role as a neuromodulator throughout the body.[5] Its actions are mediated by the endogenous ligand adenosine. A1Rs are coupled to inhibitory G-proteins (Gi/o). The canonical signaling cascade following agonist binding involves the activation of the Gi protein, which in turn inhibits the enzyme adenylyl cyclase.[5] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] Downstream of cAMP reduction, A1R activation also promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibits N-type calcium channels, reducing calcium influx.[5][6] These actions collectively result in an inhibitory effect on neuronal activity and cardiac function.

This compound: A Positive Allosteric Modulator (PAM) of A1R

This compound, with the chemical name [2-amino-4-[3-(trifluoromethyl)phenyl]-3-thienyl]phenyl-methanone, is classified as a positive allosteric modulator of the A1R.[3] Unlike orthosteric agonists that bind directly to the adenosine binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor.[2][3] As a PAM, this compound enhances the binding affinity and/or efficacy of orthosteric agonists.[2][7] This modulatory action is probe-dependent, meaning the degree of enhancement can vary with different orthosteric agonists.[2][7]

A key feature of this compound is its dual activity. While it acts as a PAM in the presence of an agonist, it also functions as an allosteric partial agonist in the absence of an orthosteric ligand, capable of independently inhibiting cAMP activity.

Quantitative Pharmacology of this compound

The pharmacological properties of this compound have been quantified through various in vitro and in vivo assays. The data below summarizes its binding, potency, and efficacy.

Table 1: Binding and Functional Parameters of this compound at the A1 Receptor

| Parameter | Value | Description | Source |

|---|---|---|---|

| pKB | 5.65 | Negative logarithm of the binding affinity of this compound as a PAM. | |

| Binding Cooperativity | 0.68 | The degree of positive cooperativity with the orthosteric agonist NECA. |

| EC50 (Kinetic Assay) | 15.8 µM | Concentration for 50% of maximal effect in a kinetic assay measuring agonist dissociation. |[8][9] |

Table 2: Efficacy of this compound in a Rat Neuropathic Pain Model (AMPA Receptor-Mediated eEPSC Inhibition)

| Target Location | Condition | EC50 (µM) | Source |

|---|---|---|---|

| Lamina I Neurons | Neuropathic | 1.995 | [9] |

| Lamina I Neurons | Sham Control | 2.512 | [9] |

| Lamina II Neurons | Neuropathic | 0.251 | [9] |

| Lamina II Neurons | Sham Control | 0.631 |[9] |

Mechanism of Action: Signaling Pathways

This compound modulates A1R function by influencing two major downstream signaling pathways: G-protein signaling and β-arrestin recruitment.

Modulation of G-Protein Signaling

As a PAM and partial agonist, this compound's primary effect on G-protein signaling is the enhancement of the A1R's natural inhibitory function. By binding to its allosteric site, this compound stabilizes a receptor conformation that is more favorable for Gi protein coupling and activation, both potentiating the effect of an orthosteric agonist and exerting its own partial agonism. This leads to a more pronounced inhibition of adenylyl cyclase and a greater reduction in intracellular cAMP.

Modulation of β-Arrestin Recruitment

In addition to G-protein pathways, GPCR signaling is also regulated by arrestin proteins. Following agonist binding and subsequent phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor, which can lead to desensitization or initiation of G-protein-independent signaling. Studies show that this compound can enhance agonist-induced β-arrestin 2 recruitment to the A1R.[10][11] Co-incubation of cells with this compound and the agonist NECA resulted in a 10-19% increase in β-arrestin 2 recruitment compared to NECA alone.[11]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of specialized biophysical and electrophysiological assays.

Ligand Binding Assays (NanoBRET)

NanoBioluminescence Resonance Energy Transfer (NanoBRET) competition binding assays are used to determine the binding affinity (pKi) of unlabeled compounds like this compound.[12]

-

Principle: The assay uses cells expressing the A1R tagged with NanoLuciferase (Nluc). A fluorescent ligand that binds to the A1R is added. When the fluorescent ligand is bound to the Nluc-A1R, BRET occurs upon addition of a substrate. An unlabeled competing ligand will displace the fluorescent ligand, leading to a decrease in the BRET signal.

-

Protocol Outline:

-

Cell Culture: HEK293 cells expressing N-terminally Nluc-tagged A1R are cultured and harvested.

-

Assay Preparation: Cells are incubated with the NanoLuciferase substrate, furimazine.

-

Competition: A constant concentration of a fluorescent A1R ligand (e.g., CA200645) is added to the cells, followed by increasing concentrations of the unlabeled competitor (this compound).[12]

-

Signal Detection: Emissions at 450 nm (donor) and >610 nm (acceptor) are measured immediately and over time.

-

Data Analysis: The BRET ratio is calculated and plotted against the concentration of the unlabeled ligand. The data is fitted to a one-site Ki model to determine the affinity (pKi) value.[12]

-

cAMP Functional Assay (GloSensor™)

-

Principle: The GloSensor™ assay utilizes a genetically engineered form of luciferase that is fused to a cAMP-binding domain. When intracellular cAMP levels rise, cAMP binds to the protein, causing a conformational change that results in light production. For A1R, which is Gi-coupled, receptor activation leads to a decrease in cAMP and thus a reduction in the luminescent signal.

-

Protocol Outline:

-

Transfect cells with both the A1R and the GloSensor™ cAMP plasmid.

-

Equilibrate cells with a GloSensor™ cAMP reagent.

-

Stimulate adenylyl cyclase with a compound like forskolin to generate a baseline cAMP signal.

-

Add the A1R agonist (with or without this compound) to the cells.

-

Measure the change in luminescence over time to quantify the inhibition of cAMP production.[10][11]

-

β-Arrestin 2 Recruitment Assay (NanoBiT®)

-

Principle: This protein-complementation assay is used to measure protein-protein interactions in real-time.[10][11] The A1R is fused to the large subunit of NanoLuciferase (LgBiT), and β-arrestin 2 is fused to the small subunit (SmBiT). Neither subunit is functional on its own. Agonist-induced recruitment of β-arrestin 2 to the A1R brings the subunits into close proximity, reconstituting a functional luciferase enzyme that generates a bright luminescent signal.[10]

-

Protocol Outline:

-

Co-transfect cells with plasmids for A1R-LgBiT and SmBiT-β-arrestin 2.

-

Incubate cells with the Nano-Glo® Live Cell substrate.

-

Measure baseline luminescence.

-

Add the A1R agonist and/or this compound.

-

Monitor the increase in luminescence, which is directly proportional to the degree of β-arrestin 2 recruitment.[11]

-

Electrophysiology

-

Principle: Whole-cell patch-clamp electrophysiology is used to measure synaptic currents in individual neurons. This technique was used to assess the functional consequences of this compound action in spinal cord slices from rat models of neuropathic pain.[1][4]

-

Protocol Outline:

-

Prepare acute spinal cord slices from sham or nerve-injured rats.

-

Identify Lamina I or II neurons under a microscope.

-

Establish a whole-cell patch-clamp recording from a single neuron.

-

Electrically stimulate afferent fibers to evoke excitatory postsynaptic currents (eEPSCs), which are mediated by AMPA receptors.

-

Record baseline eEPSC amplitude.

-

Apply this compound to the slice via superfusion and record the change in eEPSC amplitude to determine the inhibitory effect.[1]

-

Conclusion

This compound is a multifaceted A1R modulator, acting as both a positive allosteric modulator and a partial agonist. Its mechanism of action is centered on enhancing the receptor's native inhibitory functions, primarily through the G-protein-mediated suppression of cAMP and potentiation of β-arrestin 2 recruitment. The detailed characterization of these pathways, enabled by advanced experimental techniques, confirms its mode of action. The demonstrated efficacy of this compound in reducing excitatory neurotransmission in preclinical pain models underscores the therapeutic potential of targeting the A1R allosterically for conditions such as neuropathic pain.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The effect of two selective A1‐receptor agonists and the bitopic ligand VCP746 on heart rate and regional vascular conductance in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Adenosine [cvpharmacology.com]

- 7. researchgate.net [researchgate.net]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. Sapphire North America [sapphire-usa.com]

- 10. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

VCP171: A Technical Guide to its Function as an Allosteric Partial Agonist of the Adenosine A1 Receptor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of VCP171, a potent and selective small molecule targeting the adenosine A1 receptor (A1R). This compound is characterized as a positive allosteric modulator (PAM) that also exhibits partial agonist activity in the absence of an orthosteric agonist. This dual functionality presents a sophisticated mechanism for fine-tuning A1R signaling, which is crucial for various physiological processes, including neural activity and pain modulation. This guide synthesizes the current quantitative data, details the key experimental protocols used for its characterization, and visualizes its mechanism of action and relevant experimental workflows. The therapeutic potential of this compound, particularly in the context of neuropathic pain, is underscored by its ability to selectively inhibit primary afferent synaptic transmission in a disease-state-dependent manner.

Pharmacological Profile of this compound

This compound is a 2-aminothiophene derivative that binds to a topographically distinct (allosteric) site on the adenosine A1 receptor, a Class A G protein-coupled receptor (GPCR).[1] Its primary mechanism is to positively modulate the binding and/or efficacy of endogenous orthosteric agonists, such as adenosine.[1][2] Critically, in the absence of an orthosteric agonist, this compound can independently activate the A1R, albeit to a lesser extent than a full agonist, classifying it as an allosteric partial agonist.[3] This partial agonism is demonstrated by its ability to inhibit cyclic AMP (cAMP) activity on its own.[3]

Data Presentation

The quantitative pharmacological parameters of this compound are summarized below, derived from various in vitro assays.

Table 1: this compound Binding Affinity and Cooperativity

| Parameter | Value | Species/Cell Line | Assay Description | Reference |

|---|---|---|---|---|

| pKB | 5.65 | Not Specified | Functional assay measuring modulation of agonist activity. | [3] |

| Binding Cooperativity (α) | 0.68 | Not Specified | Measured with the orthosteric agonist NECA. | [3] |

| EC50 | 15.8 µM | Not Specified | Kinetic assay measuring the dissociation rate of an agonist. |[4][5] |

Table 2: this compound Functional Efficacy in Neuropathic Pain Model

| Parameter | Lamina I Neurons (EC50) | Lamina II Neurons (EC50) | Animal Model | Assay Description | Reference |

|---|---|---|---|---|---|

| Nerve-Injured | 1.995 µM | 0.251 µM | Rat (Partial Nerve Ligation) | Reduction of AMPA receptor-mediated eEPSCs. | [5] |

| Sham Control | 2.512 µM | 0.631 µM | Rat (Sham Surgery) | Reduction of AMPA receptor-mediated eEPSCs. |[5] |

Note: The lower EC50 values in nerve-injured animals, particularly in Lamina II neurons, suggest that this compound is significantly more effective in a neuropathic pain state.[5][6][7]

Mechanism of Action and Signaling Pathway

The adenosine A1 receptor canonically couples to inhibitory G proteins (Gαi/o). Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP concentration. The Gβγ subunit can also mediate downstream effects, such as the modulation of ion channels.

As a PAM, this compound enhances the ability of adenosine to activate this pathway. As a partial agonist, it can initiate this signaling cascade independently. This modulation results in a significant reduction of excitatory synaptic transmission, an effect particularly pronounced in the superficial laminae of the spinal dorsal horn, a key area for pain processing.[6][8] this compound has been shown to decrease the amplitude of AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs).[3][6]

Key Experimental Protocols

The characterization of this compound involved sophisticated biochemical and electrophysiological assays. Below are detailed summaries of the core methodologies.

Receptor Binding Assays

To quantify the effect of this compound on ligand binding, NanoBRET (Bioluminescence Resonance Energy Transfer) saturation binding assays were employed.[9] This technique allows for the real-time measurement of ligand-receptor interactions in living cells.

Methodology:

-

Cell Culture: HEK293T cells are transiently transfected to co-express the human or rat A1R fused to NanoLuc luciferase (the energy donor) and a fluorescent-labeled orthosteric ligand (the energy acceptor).[1][9]

-

Assay Preparation: Transfected cells are harvested and plated into microplates.

-

Ligand Addition: Increasing concentrations of the fluorescent ligand are added to the cells in the presence or absence of a fixed concentration of this compound (e.g., 1, 10, or 30 µM).[9]

-

BRET Measurement: The NanoLuc substrate is added, and the plate is read on a BRET-capable plate reader, which measures both the donor emission and the acceptor emission.

-

Data Analysis: The BRET ratio is calculated and plotted against the fluorescent ligand concentration. Non-linear regression is used to determine the dissociation constant (KD) and maximum binding (Bmax). A change in KD or Bmax in the presence of this compound indicates allosteric modulation.

In Vitro Electrophysiology

The functional effects of this compound on synaptic transmission were assessed using whole-cell patch-clamp recordings from spinal cord slices of rats, comparing naive animals to a model of neuropathic pain.[6]

Methodology:

-

Animal Model: Neuropathic pain is induced in male Sprague-Dawley rats via partial nerve ligation (PNL) of the sciatic nerve. Sham-operated animals serve as controls.[7]

-

Spinal Cord Slice Preparation: After a designated period, the lumbar spinal cord is extracted. Transverse slices (e.g., 300 µm thick) are prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording: Slices are transferred to a recording chamber and superfused with oxygenated aCSF. Whole-cell patch-clamp recordings are performed on neurons in Lamina I and Lamina II of the dorsal horn.[6]

-

Stimulation & Recording: A stimulating electrode is placed to evoke excitatory postsynaptic currents (eEPSCs), which are mediated by AMPA receptors. Spontaneous EPSCs (sEPSCs) can also be recorded.

-

Drug Application: After establishing a stable baseline recording, this compound (e.g., 10 µM) is applied via the superfusion bath.[6][7]

-

Data Analysis: The amplitude and frequency of eEPSCs and sEPSCs before, during, and after this compound application are measured and compared to determine the drug's effect on excitatory synaptic transmission.[8]

Summary and Future Directions

This compound is a well-characterized adenosine A1 receptor positive allosteric modulator with inherent partial agonist activity.[3] Its ability to potentiate endogenous adenosine signaling while providing a baseline level of receptor activation offers a nuanced approach to receptor modulation. The enhanced efficacy observed in neuropathic pain models suggests that this compound's mechanism is particularly suited to pathological states, potentially offering a wider therapeutic window and reduced side effects compared to traditional orthosteric agonists.[2][5][10]

Future research should focus on:

-

Elucidating the precise binding site of this compound on the A1R through structural biology studies.

-

Investigating the in vivo efficacy and safety profile of this compound in more complex preclinical models of chronic pain and other neurological disorders.

-

Exploring the potential for species-dependent differences in this compound's activity to ensure translatability to human clinical trials.[1][9]

The development of allosteric modulators like this compound represents a promising frontier in GPCR pharmacology, offering the potential for more selective and physiologically-attuned therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. VCP 171 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. Sapphire North America [sapphire-usa.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. VPC171 | 1018830-99-3 | Adenosine Receptor | MOLNOVA [molnova.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Realm of Allosteric Modulators for Opioid Receptors for Future Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

VCP171 and cAMP activity inhibition

An In-depth Technical Guide on VCP171 and its Inhibition of cAMP Activity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, small-molecule positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3][4] As a member of the G protein-coupled receptor (GPCR) family, the A1R is coupled to inhibitory G proteins (Gi/o). Activation of the A1R pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). This compound enhances the binding and/or efficacy of endogenous adenosine, thereby potentiating this inhibitory effect on cAMP production. Notably, in the absence of the natural agonist, this compound can act as a partial agonist, independently causing a reduction in cAMP levels.[2][3] This guide provides a detailed overview of the mechanism of this compound, quantitative data on its activity, and comprehensive experimental protocols for assessing its impact on cAMP signaling.

Mechanism of Action: this compound and A1R-Mediated cAMP Inhibition

The primary mechanism of action for this compound is the positive allosteric modulation of the adenosine A1 receptor.[1][2][3] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds.[4][5] This interaction induces a conformational change in the receptor that can "fine-tune" the orthosteric ligand's activity.[4][5]

The signaling cascade is as follows:

-

Binding: this compound binds to an allosteric site on the A1R.

-

Modulation: This binding event increases the affinity and/or efficacy of adenosine for the A1R.

-

G Protein Activation: Upon agonist binding, the A1R activates its associated intracellular Gi/o proteins.

-

Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi/o protein directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.

-

cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.

This reduction in cAMP has various downstream effects, as cAMP is a critical regulator of numerous cellular processes through effectors like Protein Kinase A (PKA). In the context of this compound's development for neuropathic pain, this pathway is leveraged to reduce neuronal excitability.[1][2][3][6]

References

- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]

- 5. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Pharmacological Profile of VCP171: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VCP171 is a novel, potent, and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] As a member of the 2-aminothiophene class of compounds, this compound enhances the binding and signaling of endogenous adenosine at the A1R, offering a promising therapeutic approach for conditions such as neuropathic pain.[1][2] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Introduction

The adenosine A1 receptor (A1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating neuronal activity, cardiovascular function, and inflammation. Its activation by endogenous adenosine leads to inhibitory effects, making it an attractive target for therapeutic intervention in a variety of disorders. However, the development of orthosteric A1R agonists has been hampered by on-target side effects due to the ubiquitous expression of the receptor.

Positive allosteric modulators (PAMs) offer a more nuanced approach to targeting the A1R. By binding to a site topographically distinct from the orthosteric ligand binding site, PAMs can potentiate the effects of endogenous adenosine in a spatially and temporally specific manner, potentially offering an improved therapeutic window. This compound has emerged as a key tool compound for studying the therapeutic potential of A1R PAMs.

Mechanism of Action

This compound acts as a positive allosteric modulator of the adenosine A1 receptor.[1][2][3] It binds to an allosteric site on the receptor, increasing the affinity and/or efficacy of the endogenous agonist, adenosine. In the absence of an orthosteric agonist, this compound can act as a partial agonist, leading to a baseline level of A1R activation and inhibition of cyclic AMP (cAMP) activity.[1][3]

The primary downstream effect of A1R activation is the inhibition of adenylyl cyclase via the Gαi/o subunit of the coupled G protein, leading to a decrease in intracellular cAMP levels. Additionally, the Gβγ subunits can modulate the activity of various ion channels, including the inhibition of N-, P-, and Q-type calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This results in neuronal hyperpolarization and a reduction in neurotransmitter release.

In the context of neuropathic pain, this compound has been shown to reduce the amplitude of AMPA receptor-mediated evoked excitatory postsynaptic currents (eEPSCs) in the superficial dorsal horn of the spinal cord, a key area for nociceptive signal transmission.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and ex vivo studies.

Table 1: In Vitro Receptor Binding and Activity

| Parameter | Value | Species | Assay | Reference |

| pKb | 5.65 | Human | Radioligand Binding | [1] |

| Binding Cooperativity (α) with NECA | 0.68 | Human | Radioligand Binding | [1] |

| EC50 (agonist dissociation) | 15.8 µM | Not Specified | Kinetic Assay | [4] |

Table 2: Ex Vivo Efficacy in a Rat Model of Neuropathic Pain

| Parameter | Condition | Lamina I Inhibition | Lamina II Inhibition | Concentration | Reference |

| eEPSC Inhibition | Sham Control | 13 ± 2% | Not specified | 10 µM | [2] |

| eEPSC Inhibition | Nerve-Injured | 24 ± 4% | Significantly more effective than sham | 10 µM | [2] |

Signaling Pathway

The following diagram illustrates the signaling pathway of the adenosine A1 receptor and the modulatory role of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay for A1R Affinity and Cooperativity

-

Objective: To determine the affinity of this compound for the adenosine A1 receptor and its cooperativity with an orthosteric agonist.

-

Materials:

-

Cell membranes from CHO cells stably expressing the human adenosine A1 receptor.

-

[3H]DPCPX (radiolabeled A1R antagonist).

-

NECA (N-ethylcarboxamidoadenosine, A1R agonist).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Prepare a series of dilutions of unlabeled DPCPX (for competition binding) and this compound.

-

In a 96-well plate, combine cell membranes, [3H]DPCPX at a concentration near its Kd, and varying concentrations of this compound or unlabeled DPCPX.

-

To determine cooperativity, perform the binding assay in the presence and absence of a fixed concentration of NECA.

-

Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the pKb of this compound and the cooperativity factor (α) with NECA.

-

cAMP Accumulation Assay for Functional Activity

-

Objective: To assess the functional activity of this compound as a partial agonist and a positive allosteric modulator of A1R-mediated inhibition of cAMP production.

-

Materials:

-

CHO cells stably expressing the human adenosine A1 receptor.

-

Forskolin (adenylyl cyclase activator).

-

Adenosine (orthosteric agonist).

-

This compound.

-

cAMP assay kit (e.g., HTRF or ELISA-based).

-

-

Protocol:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with serum-free medium.

-

To assess partial agonism, treat the cells with increasing concentrations of this compound in the presence of forskolin.

-

To assess PAM activity, treat the cells with a fixed, sub-maximal concentration of adenosine in the presence of increasing concentrations of this compound, along with forskolin.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Analyze the data to determine the potency and efficacy of this compound as a partial agonist and its ability to potentiate the effect of adenosine.

-

Ex Vivo Electrophysiology in a Rat Model of Neuropathic Pain

-

Objective: To evaluate the effect of this compound on excitatory synaptic transmission in the spinal cord dorsal horn of rats with neuropathic pain.

-

Animal Model:

-

Induce neuropathic pain in adult male Sprague-Dawley rats using the partial nerve ligation (PNL) model of the sciatic nerve. Sham-operated animals serve as controls.

-

-

Protocol:

-

After a post-operative period to allow for the development of neuropathic pain behaviors, anesthetize the rats and prepare transverse spinal cord slices containing the lumbar dorsal horn.

-

Transfer the slices to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Perform whole-cell patch-clamp recordings from neurons in lamina I and II of the dorsal horn.

-

Evoke excitatory postsynaptic currents (eEPSCs) by electrical stimulation of the dorsal root entry zone.

-

Record baseline eEPSCs.

-

Bath-apply this compound at a concentration of 10 µM and record the eEPSCs.

-

Wash out the drug and record the recovery of eEPSCs.

-

Analyze the amplitude of the eEPSCs before, during, and after this compound application to determine the percentage of inhibition.

-

Pharmacokinetics, Pharmacodynamics, and Toxicology

As of the date of this document, there is no publicly available information on the preclinical or clinical pharmacokinetics, systemic pharmacodynamics, or toxicology of this compound. Such studies are essential for the further development of this compound as a therapeutic agent.

Clinical Trials

A thorough search of clinical trial registries has not identified any registered clinical trials for this compound. Its use appears to be confined to preclinical research at this time.

Conclusion

This compound is a valuable pharmacological tool for investigating the therapeutic potential of adenosine A1 receptor positive allosteric modulation. Its ability to enhance endogenous adenosine signaling specifically in pathological states, such as neuropathic pain, highlights the promise of this approach. While the current data on its in vitro and ex vivo pharmacology are encouraging, further studies are required to fully characterize its pharmacokinetic, pharmacodynamic, and safety profiles to support any potential clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

References

- 1. Role of the Second Extracellular Loop of the Adenosine A1 Receptor on Allosteric Modulator Binding, Signaling, and Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Positive Allosteric Modulator of the Adenosine A1 Receptor Selectively Inhibits Primary Afferent Synaptic Transmission in a Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Cooperativity of VCP171 with NECA at the Adenosine A₁ Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding cooperativity between VCP171, a positive allosteric modulator (PAM), and NECA, a non-selective adenosine receptor agonist, at the adenosine A₁ receptor (A₁R). This document details the quantitative aspects of this interaction, outlines relevant experimental protocols, and visualizes the underlying molecular and cellular mechanisms.

Executive Summary

This compound is a potent positive allosteric modulator of the adenosine A₁ receptor, exhibiting significant binding cooperativity with the orthosteric agonist NECA.[1][2][3] This cooperativity enhances the binding and functional effects of NECA, suggesting therapeutic potential for conditions where potentiation of A₁R signaling is desirable, such as in neuropathic pain.[3][4] The interaction is quantifiable through radioligand binding assays and observable in functional assays measuring downstream signaling, such as cAMP inhibition. The allosteric ternary complex model provides a theoretical framework for understanding this three-way interaction between the receptor, the orthosteric agonist, and the allosteric modulator.[4] Molecular dynamics simulations further support a mechanism where this compound binding to an extracellular allosteric site stabilizes the conformation of the receptor that has a higher affinity for NECA.

Quantitative Data Summary

The binding cooperativity of this compound with NECA at the human adenosine A₁ receptor has been characterized, yielding key quantitative parameters. These values are essential for understanding the potency and efficacy of this compound as a PAM.

| Parameter | Value | Description | Reference |

| pKb of this compound | 5.65 | The negative logarithm of the equilibrium dissociation constant (Kb) of this compound for the A₁ receptor. | [1][2] |

| Binding Cooperativity (log α) | 0.68 | The logarithm of the cooperativity factor (α) between this compound and NECA. A positive value indicates positive cooperativity, meaning this compound enhances the binding of NECA. | [1][2][4] |

| NECA Ki at human A₁R | 14 nM | The inhibition constant of NECA for the human A₁ receptor, indicating its high binding affinity. | [1] |

| This compound EC₅₀ (agonist dissociation) | 15.8 µM | The half maximal effective concentration of this compound in a kinetic assay measuring the dissociation of an agonist, indicating its potency in slowing agonist off-rate. | [5] |

| This compound EC₅₀ (eEPSC reduction in neuropathic pain model) | 0.251 µM (Lamina II) | The half maximal effective concentration of this compound for reducing excitatory postsynaptic currents in a preclinical model of neuropathic pain, demonstrating its functional efficacy. | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding cooperativity between this compound and NECA.

Radioligand Binding Assay for Cooperativity Assessment

This protocol is adapted from standard methodologies for assessing allosteric interactions at GPCRs.[4][7]

Objective: To determine the binding affinity of NECA for the A₁ receptor in the absence and presence of this compound to calculate the cooperativity factor (α).

Materials:

-

HEK293 or CHO cells stably expressing the human adenosine A₁ receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]DPCPX (a high-affinity A₁R antagonist).

-

Orthosteric agonist: NECA.

-

Allosteric modulator: this compound.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Filter harvesting apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, set up triplicate wells for each condition.

-

To each well, add a constant concentration of [³H]DPCPX (e.g., 1 nM).

-

Add increasing concentrations of NECA (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Perform the NECA concentration curve in the absence and presence of a fixed concentration of this compound (e.g., 10 µM).

-

Add the cell membrane preparation (e.g., 20-50 µg of protein per well).

-

The final assay volume should be consistent (e.g., 200 µL).

-

Incubate the plates at 25°C for 90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]DPCPX against the log concentration of NECA.

-

Fit the data using a one-site or two-site competition model in a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ of NECA in the absence and presence of this compound.

-

Calculate the Ki of NECA using the Cheng-Prusoff equation.

-

The cooperativity factor (α) can be calculated from the fold-shift in the agonist affinity.

-

Functional Assay: cAMP Accumulation

This protocol measures the functional consequence of this compound and NECA co-application on a key A₁R signaling pathway.[8][9]

Objective: To assess the potentiation of NECA-induced inhibition of cAMP production by this compound.

Materials:

-

CHO cells stably co-expressing the human adenosine A₁ receptor and a cAMP-responsive reporter (e.g., GloSensor™).

-

Assay medium: Serum-free F-12 medium.

-

Forskolin (an adenylyl cyclase activator).

-

NECA.

-

This compound.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).

-

White, opaque 96-well plates.

-

Plate reader capable of detecting the chosen assay signal.

Procedure:

-

Cell Plating:

-

Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Assay:

-

Wash the cells with assay medium.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15 minutes).

-

Add increasing concentrations of NECA to the wells.

-

Stimulate cAMP production by adding a fixed concentration of forskolin (e.g., 1-10 µM).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Detection:

-

Lyse the cells according to the cAMP kit manufacturer's instructions.

-

Perform the cAMP detection assay as per the kit protocol.

-

Measure the signal using a plate reader.

-

-

Data Analysis:

-

Generate concentration-response curves for NECA in the absence and presence of different concentrations of this compound.

-

Fit the curves using a sigmoidal dose-response model to determine the EC₅₀ of NECA under each condition.

-

A leftward shift in the NECA concentration-response curve in the presence of this compound indicates positive allosteric modulation of function.

-

Mandatory Visualizations

Allosteric Ternary Complex Model

Caption: Allosteric Ternary Complex Model for this compound and NECA.

Experimental Workflow for Cooperativity Assessment

References

- 1. rndsystems.com [rndsystems.com]

- 2. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NECA | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. pnas.org [pnas.org]

- 5. Item - Ternary complex model. - figshare - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel receptor partners and function of receptor activity-modifying proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

Structural Basis for VCP171 Allosteric Modulation of the Adenosine A1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular underpinnings of VCP171's allosteric modulation of the adenosine A1 receptor (A1AR). This compound is a positive allosteric modulator (PAM) that enhances the activity of the A1AR, a G-protein coupled receptor (GPCR) with significant therapeutic potential for conditions such as neuropathic pain.[1][2] This document details the signaling pathways, quantitative data from key experiments, and the precise methodologies employed in the characterization of this compound and its interaction with the A1AR.

Introduction to this compound and the Adenosine A1 Receptor

The adenosine A1 receptor is a class A GPCR that plays a crucial role in regulating neuronal activity, cardiac function, and inflammation.[3] Its activation by the endogenous agonist adenosine leads to a variety of cellular responses, primarily through coupling to inhibitory G proteins (Gi/o).[3][4][5] Direct-acting A1AR agonists have been explored as therapeutic agents, but their clinical utility has been hampered by on-target side effects due to the ubiquitous expression of the receptor.[2][3][6]

Positive allosteric modulators like this compound offer a more nuanced therapeutic strategy.[6] this compound, with the chemical name --INVALID-LINK--methanone, belongs to the 2-amino-3-benzoylthiophene class of A1AR PAMs.[1][2][3] These molecules bind to a site on the receptor that is distinct from the orthosteric site where adenosine binds.[3] By enhancing the affinity and/or efficacy of endogenous adenosine, PAMs can potentiate A1AR signaling in a spatially and temporally specific manner, particularly in pathological states where adenosine levels are elevated, such as in neuropathic pain.[1][2][6]

Adenosine A1 Receptor Signaling Pathway

Activation of the A1AR by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, the βγ subunits of the dissociated G protein can directly modulate the activity of various ion channels, including activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-, P-, and Q-type calcium channels.[4] The A1AR can also signal through phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[4][5]

Below is a diagram illustrating the primary signaling pathway of the Adenosine A1 Receptor.

References

- 1. A Positive Allosteric Modulator of the Adenosine A1 Receptor Selectively Inhibits Primary Afferent Synaptic Transmission in a Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 5. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]

VCP171: An In-depth Technical Guide on its Allosteric Modulation of the Adenosine A1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VCP171 is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). This document provides a comprehensive technical overview of this compound's effect on A1R signaling, intended for researchers, scientists, and professionals in drug development. It details the compound's mechanism of action, presents available quantitative data, outlines key experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows. This compound enhances the binding and/or efficacy of orthosteric A1R agonists and also exhibits partial agonism in the absence of the endogenous ligand, leading to the inhibition of adenylyl cyclase. These properties make this compound a valuable tool for studying A1R pharmacology and a potential therapeutic agent for conditions such as neuropathic pain.

Introduction to this compound and the Adenosine A1 Receptor

The adenosine A1 receptor is a G protein-coupled receptor (GPCR) belonging to the P1 family of purinergic receptors. It is widely expressed throughout the body, with high concentrations in the central nervous system, heart, and kidneys. The A1R is coupled to inhibitory G proteins (Gi/o), and its activation leads to a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which results in decreased cyclic AMP (cAMP) levels. This signaling pathway is crucial in regulating a variety of physiological processes, including neurotransmission, cardiac function, and inflammation.

Allosteric modulators like this compound offer a sophisticated approach to targeting GPCRs. Unlike orthosteric ligands that bind to the same site as the endogenous agonist (adenosine), allosteric modulators bind to a distinct site on the receptor. This can lead to a more nuanced modulation of receptor activity, potentially offering greater subtype selectivity and a reduced risk of side effects associated with direct and continuous receptor activation. This compound, as a PAM, enhances the effects of endogenous adenosine, thereby amplifying the natural physiological response.

Quantitative Data on this compound's Interaction with the Adenosine A1 Receptor

The following table summarizes the key quantitative parameters that characterize the interaction of this compound with the adenosine A1 receptor, based on available data.

| Parameter | Value | Description | Reference(s) |

| pKb | 5.65 | The negative logarithm of the equilibrium dissociation constant (Kb) of this compound for the adenosine A1 receptor, indicating its binding affinity as a positive allosteric modulator. | |

| Binding Cooperativity with NECA (α) | 0.68 | A measure of the extent to which this compound and the orthosteric agonist NECA influence each other's binding. An α value less than 1 indicates negative cooperativity in binding, while a value greater than 1 would indicate positive cooperativity. It is important to note that this value reflects binding cooperativity, while the functional effect is positive modulation. | |

| Functional Effect | Positive Allosteric Modulator & Partial Agonist | This compound enhances the signaling of orthosteric agonists. In the absence of an orthosteric agonist, this compound can independently activate the A1R to a lesser extent than a full agonist, leading to the inhibition of cAMP activity. |

Note: More detailed quantitative data from specific functional assays, such as EC50 and IC50 values under various experimental conditions, are primarily available in subscription-based scientific literature and are not fully accessible in the public domain.

Signaling Pathways and Mechanism of Action

The canonical signaling pathway of the adenosine A1 receptor involves its interaction with Gi/o proteins. This compound, as a PAM, facilitates this process.

Adenosine A1 Receptor Signaling Pathway

Caption: Adenosine A1 Receptor Signaling Pathway modulated by this compound.

Logical Flow of this compound's Action

Caption: Logical flow of this compound's dual-action mechanism.

Experimental Protocols

The following are detailed, representative protocols for key in vitro assays used to characterize the effects of this compound on adenosine A1 receptor signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the A1R and its cooperativity with orthosteric ligands.

Objective: To measure the binding of a radiolabeled A1R antagonist (e.g., [³H]DPCPX) in the presence and absence of this compound and/or an orthosteric agonist.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human adenosine A1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

-

This compound.

-

Orthosteric agonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).

-

Non-specific binding control: A high concentration of a non-labeled A1R antagonist (e.g., 10 µM DPCPX).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to high confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of [³H]DPCPX (typically near its Kd), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, [³H]DPCPX, the non-specific binding control, and the membrane preparation.

-

Competition Binding: Add assay buffer, [³H]DPCPX, varying concentrations of this compound (or the orthosteric agonist), and the membrane preparation.

-

Cooperativity Assay: Add assay buffer, [³H]DPCPX, a fixed concentration of this compound, varying concentrations of the orthosteric agonist, and the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition binding, plot specific binding against the log concentration of the competing ligand to determine the IC50 value.

-

For cooperativity assays, analyze the shift in the orthosteric agonist's competition curve in the presence of this compound to calculate the cooperativity factor (α).

-

cAMP Inhibition Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, either as a partial agonist or as a PAM of an orthosteric agonist.

Objective: To quantify the inhibition of forskolin-stimulated cAMP production by this compound.

Materials:

-

A cell line stably expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

Orthosteric A1R agonist (e.g., NECA).

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

Cell culture medium and appropriate buffers.

Procedure:

-

Cell Culture: Seed the cells in a 96-well plate and grow to confluency.

-

Pre-incubation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.

-

Compound Addition:

-

Partial Agonism: Add varying concentrations of this compound to the wells.

-

Positive Allosteric Modulation: Add a fixed, sub-maximal concentration of an orthosteric agonist in combination with varying concentrations of this compound.

-

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (for PAM activity) or IC50 (for partial agonist activity) values.

-

[³⁵S]GTPγS Binding Assay

This assay provides a direct measure of G protein activation following receptor stimulation.

Objective: To quantify the this compound-mediated increase in the binding of [³⁵S]GTPγS to G proteins upon A1R activation.

Materials:

-

Cell membranes expressing the adenosine A1 receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

This compound.

-

Orthosteric A1R agonist (e.g., NECA).

-

GDP (Guanosine diphosphate).

-

Non-specific binding control: A high concentration of unlabeled GTPγS.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and a reducing agent like DTT.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound (with or without an orthosteric agonist).

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding of [³⁵S]GTPγS.

-

Plot the specific binding against the log concentration of this compound to generate a dose-response curve and determine its EC50 value and maximal effect (Emax).

-

Experimental Workflow for this compound Characterization

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound is a well-characterized positive allosteric modulator of the adenosine A1 receptor with demonstrated partial agonist activity. Its ability to enhance the signaling of endogenous adenosine makes it a valuable pharmacological tool and a promising lead compound for the development of novel therapeutics, particularly in the realm of pain management. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other allosteric modulators of the adenosine A1 receptor. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

An In-depth Technical Guide to the Function of Valosin-Containing Protein (VCP/p97) in Neuronal Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "VCP171" indicate a potential ambiguity. The term "this compound" identifies a potent positive allosteric modulator of the adenosine A1 receptor involved in neuropathic pain. However, the broader context of complex neuronal signaling pathways and protein function aligns with Valosin-Containing Protein (VCP), also known as p97. This guide will focus on the extensive research surrounding VCP/p97 in neuronal pathways, a topic of significant interest in neurodegenerative disease research. A separate section will briefly address the function of the chemical compound this compound.

Introduction to Valosin-Containing Protein (VCP/p97)

Valosin-Containing Protein (VCP), also known as p97 in mammals, is a highly conserved and ubiquitously expressed member of the AAA+ (ATPases Associated with diverse cellular Activities) protein family.[1][2] It forms a homohexameric ring structure and utilizes the energy from ATP hydrolysis to remodel or segregate protein complexes.[3][4] This chaperone-like activity is critical for a multitude of cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage response.[4][5] In the nervous system, VCP is essential for maintaining proteostasis, and mutations in the VCP gene are linked to severe neurodegenerative disorders, including Inclusion Body Myopathy with Paget's Disease of Bone and Frontotemporal Dementia (IBMPFD), Amyotrophic Lateral Sclerosis (ALS), and Huntington's disease.[1][6][7]

Core Signaling Pathways Involving VCP in Neurons

VCP functions as a central hub in several interconnected pathways crucial for neuronal health. Its primary role revolves around the recognition and processing of ubiquitinated proteins, directing them towards degradation or other cellular fates.

Ubiquitin-Proteasome System (UPS) and ERAD

VCP is a key player in the ubiquitin-proteasome system, which is responsible for the degradation of misfolded or damaged proteins. In the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, VCP recognizes polyubiquitinated proteins that are retro-translocated from the ER into the cytosol.[5] By hydrolyzing ATP, VCP provides the mechanical force to extract these proteins from the ER membrane, making them accessible to the proteasome for degradation.[5][8] This process is vital for preventing the accumulation of toxic protein aggregates within neurons.

Autophagy and Mitophagy

VCP is also critically involved in autophagy, the process of degrading cellular components within lysosomes. It is required for the maturation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material.[3] A specialized form of autophagy is mitophagy, the selective removal of damaged mitochondria. VCP helps to segregate and extract ubiquitinated proteins from the outer mitochondrial membrane, facilitating the clearance of dysfunctional mitochondria. This is particularly important in neurons, which have high energy demands and are susceptible to mitochondrial damage.

Stress Granule Disassembly

Stress granules are dense aggregates of proteins and RNAs that form in response to cellular stress. While their formation can be protective, persistent stress granules are associated with neurodegenerative diseases. VCP plays a crucial role in the disassembly of stress granules once the stress has subsided, allowing the release of stalled translational machinery.

Quantitative Data on VCP Function and Dysfunction

The following tables summarize key quantitative findings from studies on VCP, particularly focusing on the effects of disease-associated mutations.

| Parameter | Wild-Type VCP | Mutant VCP (e.g., R155H) | Cell/System Type | Reference |

| ATPase Activity | Baseline | Enhanced basal ATP hydrolysis | In vitro assays | [8] |

| Proteasome Activity | Normal | Reduced | Neuroblastoma cells | [3] |

| Autophagosome Maturation | Efficient | Impaired, accumulation of immature vesicles | PC12 cells | [3] |

| Mitochondrial Membrane Potential | Stable | Lowered | Patient-derived fibroblasts | [9] |

| Cognitive/Motor Function Assessment in Transgenic Mice | Control Mice | VCPA232E Mutant Mice | Test | Reference |

| Spatial Memory | Normal learning curve | Significant impairment | Morris Water Maze | [3] |

| Object Recognition | Recognizes novel object | No preference for novel object (impaired) | Novel Object Recognition | [3] |

| Fear Conditioning | Normal freezing response | Significantly reduced freezing response | Contextual Fear Conditioning | [3] |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of key experimental protocols used to investigate VCP function.

Co-immunoprecipitation (Co-IP) to Identify VCP-Interacting Proteins

This technique is used to determine if two proteins physically interact in vivo.

Protocol:

-

Cell Lysis: Culture neuronal cells (e.g., SH-SY5Y) and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Antibody Incubation: Incubate the cell lysate with an antibody specific to VCP. This antibody will bind to VCP and any proteins associated with it.

-

Immunoprecipitation: Add protein A/G-conjugated beads to the lysate-antibody mixture. The beads will bind to the antibody, forming a solid-phase complex.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the VCP and its interacting proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against a suspected interacting protein (e.g., a polyglutamine-expanded protein).[6]

In Vitro ATPase Activity Assay

This assay measures the rate at which VCP hydrolyzes ATP, providing insight into its enzymatic function.

Protocol:

-

Protein Purification: Purify recombinant wild-type and mutant VCP proteins.

-

Reaction Mixture: Prepare a reaction buffer containing a known concentration of ATP, MgCl2, and the purified VCP protein.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

-

Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol of phosphate released per minute per mg of protein).[1]

Cellular Fractionation and Western Blotting

This method is used to determine the subcellular localization of VCP and its associated proteins.

Protocol:

-

Cell Lysis and Homogenization: Harvest cells and gently lyse them to release their contents while keeping organelles intact.

-

Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds. This will separate the nuclear, mitochondrial, and cytosolic fractions.

-

Protein Quantification: Measure the protein concentration in each fraction.

-

Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with antibodies against VCP and markers for each subcellular compartment to confirm the purity of the fractions.

The Chemical Compound this compound: A Distinct Entity

It is crucial to distinguish the protein VCP/p97 from the chemical compound this compound.

This compound is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[10][11] Its function in neuronal pathways is not related to protein degradation but to the modulation of neurotransmission.

-

Mechanism of Action: this compound binds to an allosteric site on the A1R, enhancing the receptor's response to its endogenous ligand, adenosine.[12][13]

-

Neuronal Function: In the context of neuropathic pain, adenosine acting on A1R has an analgesic effect. This compound potentiates this effect by reducing excitatory synaptic currents in spinal cord neurons, specifically in the lamina II region which is critical for pain processing.[10][14]

-

Therapeutic Potential: As a PAM, this compound offers a more targeted therapeutic approach than direct A1R agonists, as it only enhances signaling where and when adenosine is naturally released, potentially reducing side effects.[13][14]

| Compound | Target | Mechanism | Effect in Neurons | Therapeutic Application |

| This compound | Adenosine A1 Receptor (A1R) | Positive Allosteric Modulator | Reduces excitatory postsynaptic currents | Neuropathic Pain |

Conclusion and Future Directions

Valosin-Containing Protein (VCP/p97) is a multifaceted ATPase that is indispensable for neuronal proteostasis. Its central role in protein degradation pathways, including the UPS and autophagy, underscores its importance in preventing the accumulation of toxic proteins that characterize numerous neurodegenerative diseases. The study of VCP mutations continues to provide invaluable insights into the molecular mechanisms of neurodegeneration and highlights VCP as a promising therapeutic target.[5][6] Future research will likely focus on developing modulators of VCP activity that can correct the defects caused by pathogenic mutations without disrupting its essential cellular functions. Furthermore, a clear distinction must be maintained between the protein VCP/p97 and the A1R modulator this compound to ensure precision in scientific communication and drug development efforts.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Valosin containing protein (VCP): initiator, modifier, and potential drug target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuronal-Specific Overexpression of a Mutant Valosin-Containing Protein Associated with IBMPFD Promotes Aberrant Ubiquitin and TDP-43 Accumulation and Cognitive Dysfunction in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VCP/p97 in abnormal protein aggregates, cytoplasmic vacuoles, and cell death, phenotypes relevant to neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound|CAS 1018830-99-3|DC Chemicals [dcchemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

No Publicly Available Data on VCP171's Role in Synaptic Transmission

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound or protein designated as "VCP171" and its role in modulating synaptic transmission. This suggests that "this compound" may be an internal or proprietary code name for a substance not yet described in the public domain, or potentially a misnomer.

Without any foundational data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations as requested. The scientific community relies on published, peer-reviewed research to understand the mechanisms of action of novel compounds.

Researchers, scientists, and drug development professionals interested in the modulation of synaptic transmission are encouraged to consult literature on established and well-characterized molecules. Key areas of ongoing research in synaptic modulation include:

-

Glutamatergic and GABAergic system modulators: These are the primary excitatory and inhibitory neurotransmitter systems in the central nervous system.

-

Neuromodulators: Dopamine, serotonin, acetylcholine, and norepinephrine play crucial roles in regulating synaptic plasticity and transmission.

-

Ion channel modulators: Voltage-gated and ligand-gated ion channels are critical for neuronal excitability and synaptic signaling.

-

Presynaptic and postsynaptic protein targets: Molecules that interact with the synaptic vesicle cycle, neurotransmitter release machinery, and postsynaptic receptor complexes are key targets for drug development.

Should "this compound" be a novel compound, future publications will be necessary to elucidate its biological function and potential therapeutic applications. We recommend monitoring scientific conference proceedings and peer-reviewed journals for any forthcoming information on this topic.

Methodological & Application

Application Note: In Vitro Assay for cAMP Inhibition by VCP171

Audience: Researchers, scientists, and drug development professionals.

Introduction

VCP171 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] The A1R is a G protein-coupled receptor (GPCR) that couples to the Gi subunit.[4][5][6][7] Activation of the Gi signaling pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] Notably, in the absence of an orthosteric agonist, this compound can act as a partial agonist, independently inhibiting cAMP accumulation.[2] This application note provides a detailed protocol for an in vitro assay to quantify the dose-dependent inhibition of cAMP by this compound.

Signaling Pathway

The activation of the adenosine A1 receptor by an agonist or a partial agonist like this compound initiates a signaling cascade that inhibits the production of cAMP. The Gi alpha subunit of the G protein dissociates upon receptor activation and directly inhibits the enzyme adenylyl cyclase. This reduces the conversion of ATP to cAMP, lowering the intracellular concentration of this second messenger.

References

Application Notes and Protocols for VCP171 in Rat Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant challenge in clinical management. Preclinical research relies on robust animal models to investigate underlying mechanisms and evaluate novel therapeutic agents. VCP171 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] In the spinal cord, adenosine acts as an inhibitory neurotransmitter through A1R activation, leading to antinociception.[2] This highlights the therapeutic potential of targeting this receptor for neuropathic pain treatment.[2][4] this compound enhances the effect of endogenous adenosine, particularly in conditions like neuropathic pain where adenosine tone is elevated.[2][5]

These application notes provide a comprehensive guide for utilizing this compound in rat models of neuropathic pain, with a focus on the Partial Sciatic Nerve Ligation (PSNL) model and assessment of mechanical allodynia using the von Frey test.

Mechanism of Action: this compound Signaling Pathway

This compound acts as a positive allosteric modulator at the adenosine A1 receptor. In a neuropathic pain state, elevated levels of endogenous adenosine are present in the spinal dorsal horn. This compound enhances the binding of adenosine to A1R on presynaptic terminals of primary afferent neurons. This potentiation of A1R signaling, which is coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The ultimate effect is a reduction in the release of excitatory neurotransmitters, such as glutamate, from the presynaptic terminal, thereby dampening nociceptive signal transmission and alleviating pain.

Experimental Protocols

I. Induction of Neuropathic Pain: Partial Sciatic Nerve Ligation (PSNL) Model

The PSNL model is a widely used method to induce neuropathic pain that mimics many of the symptoms observed in humans.[6][7][8][9]

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthesia (e.g., Isoflurane or sodium pentobarbital 50 mg/kg, i.p.)[8]

-

Surgical instruments (sterilized)

-

8-0 silk suture[6]

-

Antiseptic solution (e.g., Betadine and 70% ethanol)

-

Analgesics for post-operative care (e.g., meloxicam 1mg/kg, P.O.)[6]

Procedure:

-

Anesthetize the rat and shave the thigh area of the left hind leg.[6]

-

Prep the surgical area with antiseptic solution.[6]

-

Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.[6]

-

Carefully isolate the sciatic nerve from the surrounding connective tissue.[6]

-

Using an 8-0 silk suture, tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve.[6][8]

-

For sham-operated control animals, expose the sciatic nerve without performing the ligation.[6][8]

-

Close the muscle layer and skin with appropriate sutures or staples.[6]

-

Administer post-operative analgesics and allow the animal to recover in a clean cage on a heating pad.[6]

-

Monitor the animals daily for overall health and signs of infection.[6] Mechanical allodynia typically develops within a few days and stabilizes over the following weeks.

II. Administration of this compound

Based on available literature, this compound has been administered intrathecally to target the spinal cord directly.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

-

Intrathecal catheters

-

Hamilton syringes

Procedure:

-

Prior to this compound administration, rats should be implanted with intrathecal catheters aimed at the lumbar spinal cord.

-

Allow animals to recover from catheter implantation surgery before commencing with drug administration.

-

Dissolve this compound in the chosen vehicle to the desired concentration.

-

Administer this compound via the intrathecal catheter in a low volume (e.g., 10-20 µL), followed by a flush of vehicle to ensure delivery to the spinal cord.

-

A study has shown a small reduction in allodynia at a dose of 30 µg administered intrathecally.[1] It is recommended to perform a dose-response study (e.g., 1, 10, 30 µg) to determine the optimal effective dose.[1]

III. Assessment of Mechanical Allodynia: Von Frey Test